molecular formula C25H24ClN3O2S B5030903 N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide

N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide

Cat. No. B5030903
M. Wt: 466.0 g/mol
InChI Key: AQUDGLDQUQXTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide, commonly referred to as TBCA, is a chemical compound that has been widely used in scientific research. TBCA is a thioamide derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TBCA involves the inhibition of CK2 activity, which results in the modulation of various cellular processes. TBCA has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2, which is overexpressed in many types of cancer. TBCA has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Biochemical and Physiological Effects
TBCA has been shown to have a wide range of biochemical and physiological effects. TBCA has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. TBCA has also been shown to inhibit the growth and metastasis of cancer cells in animal models. TBCA has been shown to have anti-inflammatory effects by inhibiting the activity of CK2, which is involved in the regulation of various inflammatory pathways. TBCA has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the regulation of various neuronal pathways.

Advantages and Limitations for Lab Experiments

The advantages of using TBCA in lab experiments include its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. TBCA has also been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. The limitations of using TBCA in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

The future directions for the use of TBCA in scientific research include the development of more potent and selective CK2 inhibitors. The development of novel drug delivery systems for TBCA could also enhance its therapeutic potential. The use of TBCA in combination with other anticancer agents could also improve its efficacy in the treatment of cancer. Further research is needed to determine the optimal dosage and administration of TBCA for various therapeutic applications.
Conclusion
In conclusion, TBCA is a thioamide derivative that has been widely used in scientific research due to its ability to inhibit the activity of CK2. TBCA has a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. The future directions for the use of TBCA in scientific research include the development of more potent and selective CK2 inhibitors, the development of novel drug delivery systems for TBCA, and the use of TBCA in combination with other anticancer agents.

Synthesis Methods

The synthesis of TBCA involves the reaction of 2-chlorobenzoyl chloride with N-(4-aminophenyl)thiourea in the presence of an organic base. This reaction results in the formation of TBCA as a white solid with a melting point of 246-248°C. The purity of TBCA can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.

Scientific Research Applications

TBCA has been widely used in scientific research due to its ability to inhibit the activity of the enzyme protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. TBCA has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.

properties

IUPAC Name

N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-25(2,3)17-10-8-16(9-11-17)22(30)27-18-12-14-19(15-13-18)28-24(32)29-23(31)20-6-4-5-7-21(20)26/h4-15H,1-3H3,(H,27,30)(H2,28,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUDGLDQUQXTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.